N(2)-Alkyl Chain Length and Branching: MW and Estimated LogP Differentiation Versus Woodward's Reagent L
CAS 918885-19-5 carries a 3-methylpentan-3-yl N-substituent (seven heavy atoms, C₆ branched alkyl) versus the tert-butyl group (four heavy atoms, C₄ branched alkyl) in Woodward's Reagent L (CAS 10513-45-8). This structural difference produces a molecular weight increase of 104.15 g·mol⁻¹ (343.80 vs. 239.65 g·mol⁻¹) . The closest available logP reference point is CAS 918884-81-8 (2-tert-butyl, 5-(2-methylphenyl) analog; C₁₄, logP 4.31) ; addition of two methylene units to the N-alkyl chain, plus the para- vs. ortho-aryl difference, is estimated to raise logP into the 5.0–5.5 range based on the Hansch π increment of approximately +0.5 per CH₂ group. Higher lipophilicity directly modulates membrane permeability, protein binding, and antibacterial MIC values in this compound class, where Omar et al. (1977) demonstrated that antibacterial activity is best correlated with Hansch π values (lipophilicity) rather than electronic parameters alone [1]. For procurement decisions, this means CAS 918885-19-5 is not a drop-in replacement for Woodward's Reagent L in any application where lipophilicity governs performance—including peptide coupling yields in hydrophobic media, cellular uptake in antibacterial assays, or micellar partitioning in corrosion inhibitor formulations.
| Evidence Dimension | Molecular weight and estimated lipophilicity (logP) as a function of N-alkyl substituent size |
|---|---|
| Target Compound Data | MW = 343.80 g·mol⁻¹ (C₁₆H₂₂ClNO₅); N-substituent = 3-methylpentan-3-yl (7 heavy atoms, 6 carbon atoms); estimated logP ≈ 5.0–5.5 (extrapolated from homolog data) |
| Comparator Or Baseline | Woodward's Reagent L (CAS 10513-45-8): MW = 239.65 g·mol⁻¹ (C₈H₁₄ClNO₅); N-substituent = tert-butyl (4 heavy atoms, 4 carbon atoms); experimental logP = 1.84; mp = 119–123 °C. CAS 918884-81-8: MW = 315.75 g·mol⁻¹ (C₁₄H₁₈ClNO₅); N-substituent = tert-butyl; experimental logP = 4.31. |
| Quantified Difference | ΔMW = +104.15 g·mol⁻¹ vs. Woodward's Reagent L; ΔMW = +28.05 g·mol⁻¹ vs. CAS 918884-81-8; estimated ΔlogP ≈ +3.2 to +3.7 vs. Woodward's Reagent L; estimated ΔlogP ≈ +0.7 to +1.2 vs. CAS 918884-81-8. |
| Conditions | MW from molecular formula; logP for comparators from ChemSrc experimentally derived data; target logP estimated by Hansch π fragment addition (no experimental logP available for CAS 918885-19-5). |
Why This Matters
Lipophilicity is the primary determinant of antibacterial MIC and membrane permeation in this compound class; a logP difference of >3 units versus Woodward's Reagent L predicts a fundamentally different biological and physicochemical performance envelope, making generic substitution scientifically unsound.
- [1] Omar NM, el-Rabbat NA. Polarographic study of new antibacterial isoxazolium salts: 2,3-dialkyl-5-arylisoxazolium perchlorates. J Pharm Sci. 1977 Apr;66(4):597-598. doi:10.1002/jps.2600660439. PMID: 856982. View Source
